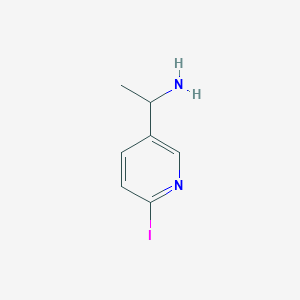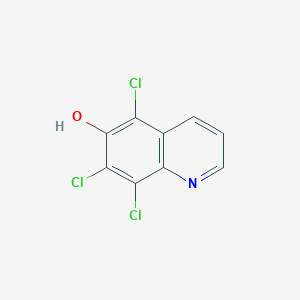
5,7,8-Trichloroquinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,8-Trichloroquinolin-6-ol: is a chemical compound with the molecular formula C9H4Cl3NO and a molecular weight of 248.49 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of three chlorine atoms at positions 5, 7, and 8, and a hydroxyl group at position 6 on the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7,8-Trichloroquinolin-6-ol typically involves the chlorination of quinolin-6-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like chloroform or carbon tetrachloride .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5,7,8-Trichloroquinolin-6-ol can undergo oxidation reactions to form quinolin-6-one derivatives.
Reduction: Reduction reactions can convert the compound into various hydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinolin-6-one derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,7,8-Trichloroquinolin-6-ol is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has shown potential in biological applications due to its antimicrobial and antifungal properties. It is being investigated for its efficacy against certain bacterial and fungal infections .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as a precursor in the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of 5,7,8-Trichloroquinolin-6-ol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and proteins within the microbial cells, resulting in their inactivation and subsequent cell death .
Vergleich Mit ähnlichen Verbindungen
5,7-Dichloroquinolin-8-ol: This compound has two chlorine atoms at positions 5 and 7 and a hydroxyl group at position 8.
5-Chloroquinolin-8-ol: This compound has a single chlorine atom at position 5 and a hydroxyl group at position 8.
Uniqueness: 5,7,8-Trichloroquinolin-6-ol is unique due to the presence of three chlorine atoms, which enhances its reactivity and potential biological activity compared to its less chlorinated counterparts. The additional chlorine atoms may contribute to increased lipophilicity and improved membrane permeability, making it a more effective antimicrobial agent .
Eigenschaften
CAS-Nummer |
5423-56-3 |
|---|---|
Molekularformel |
C9H4Cl3NO |
Molekulargewicht |
248.5 g/mol |
IUPAC-Name |
5,7,8-trichloroquinolin-6-ol |
InChI |
InChI=1S/C9H4Cl3NO/c10-5-4-2-1-3-13-8(4)6(11)7(12)9(5)14/h1-3,14H |
InChI-Schlüssel |
NAFWQMIYDYUBIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C(=C2Cl)O)Cl)Cl)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


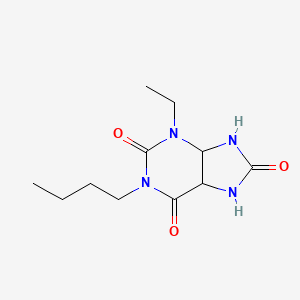

![6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B11863839.png)



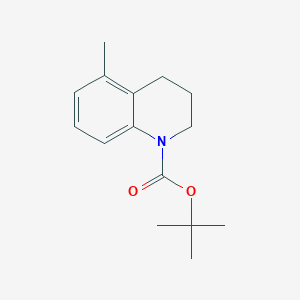
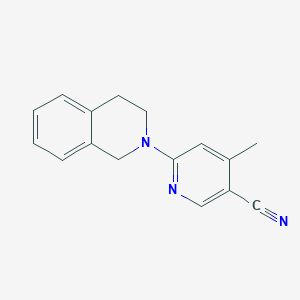
![2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-4-yl)acetic acid](/img/structure/B11863874.png)



